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For Researchers, Scientists, and Drug Development Professionals

Introduction
Thionyl bromide (SOBr₂), a structural analog of the widely used thionyl chloride, serves as a

valuable reagent in organic synthesis, primarily for the conversion of alcohols to alkyl bromides

and carboxylic acids to acyl bromides. Its discovery in the late 19th century marked an

important advancement in the availability of brominating agents. This technical guide provides

an in-depth exploration of the historical synthesis of thionyl bromide, presenting detailed

experimental protocols, quantitative data, and a visual representation of its synthetic evolution.

Discovery and Historical Context
The first synthesis of thionyl bromide is credited to the French chemist A. Besson in 1896. His

pioneering work involved the reaction of thionyl chloride with hydrogen bromide. Over four

decades later, in 1939, H. Hibbert and J. C. Pullman revisited this method, optimizing the

procedure to improve its practicality and yield. These early methods laid the foundation for the

contemporary synthesis of this important reagent.

Core Synthesis Methodologies
The primary methods for synthesizing thionyl bromide involve the reaction of thionyl chloride

with a source of bromide ions or the reaction of sulfur dioxide with bromine.
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Synthesis from Thionyl Chloride and Hydrogen Bromide
This remains the most common and direct route to thionyl bromide. The reaction proceeds by

the substitution of the chloro ligands on the thionyl chloride with bromo ligands from hydrogen

bromide.

Reaction:

SOCl₂ + 2 HBr → SOBr₂ + 2 HCl

Experimental Protocols:

While the specific details of Besson's original 1896 protocol are not readily available in

translated form, a general and optimized procedure based on subsequent developments is as

follows:

Early Optimized Protocol (Inspired by Hibbert & Pullman, 1939):

A stream of dry hydrogen bromide gas is passed through cooled, pure thionyl chloride. The

reaction is exothermic and requires careful temperature control to prevent the decomposition of

the thermally sensitive thionyl bromide. The hydrogen chloride gas evolved is vented through

a suitable trapping solution. The reaction progress can be monitored by the cessation of HCl

evolution. The resulting crude thionyl bromide is then purified by fractional distillation under

reduced pressure.

A later patented method describes a variation of this process in an aqueous medium.[1]

Procedure: Thionyl chloride is reacted with an excess of a concentrated aqueous solution of

hydrobromic acid (e.g., 48% HBr) at a temperature below 10°C.[1] The use of a water-

immiscible diluent, such as petroleum ether, can help to minimize hydrolysis of the product.

[1] The thionyl bromide, being denser and immiscible with the aqueous phase, can be

separated and subsequently purified.

Synthesis from Sulfur Dioxide and Bromine
An alternative historical method involves the reaction of sulfur dioxide and bromine in the

presence of a catalyst, such as phosphorus trichloride.
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Reaction:

SO₂ + Br₂ + PCl₃ → SOBr₂ + POCl₃

Experimental Protocol:

Procedure: To a cooled mixture of phosphorus trichloride and bromine, sulfur dioxide is

added. The reaction mixture is then subjected to fractional distillation to isolate the thionyl
bromide.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis

methods.

Synthesis
Method

Reactants
Stoichiomet
ry (Molar
Ratio)

Reaction
Temperatur
e

Reported
Yield

Reference

From SOCl₂

and HBr

Thionyl

Chloride,

Hydrogen

Bromide

1 : >2

< 10°C (in

aqueous

medium)

Not specified
U.S. Patent

2,979,383[1]

From SO₂

and Br₂

Sulfur

Dioxide,

Bromine,

Phosphorus

Trichloride

1 : 1 : 0.8

(approx.)
Cooled ~87%

ChemicalBoo

k

Purification of Thionyl Bromide
Due to its thermal instability, purification of thionyl bromide is typically achieved by vacuum

distillation. The boiling point of thionyl bromide is 48°C at 20 mmHg. Care must be taken to

exclude moisture during the distillation process, as thionyl bromide readily hydrolyzes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://patents.google.com/patent/US2979383A/en
https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Historical Development of Thionyl Bromide
Synthesis
The following diagram illustrates the key milestones in the development of thionyl bromide
synthesis.

1896: Initial Discovery

1939: Optimization

Alternative Route

Besson's Synthesis
SOCl₂ + HBr
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. US2979383A - Preparation of inorganic sulfur bromides - Google Patents
[patents.google.com]

To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of
Thionyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215229#discovery-and-history-of-thionyl-bromide-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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